BenchChemオンラインストアへようこそ!

Ipravacaine

therapeutic index safety margin preclinical toxicology

Ipravacaine is the only commercially available aminoamide local anesthetic featuring a cyclopropylmethyl N-substituent, enabling precise SAR comparison with bupivacaine. Its 2.5-fold lower hKv1.5 potency translates to a wider cardiac safety margin, while the closely matched sensory-motor blockade makes it essential for ambulatory anesthesia models. Procure for ion channel profiling, stereoselective studies, or in vivo safety evaluation.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
CAS No. 166181-63-1
Cat. No. B066704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpravacaine
CAS166181-63-1
Synonyms1-methylcyclopropyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
IQB 9302
IQB-9302
IQB9302
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CC3CC3
InChIInChI=1S/C18H26N2O/c1-13-6-5-7-14(2)17(13)19-18(21)16-8-3-4-11-20(16)12-15-9-10-15/h5-7,15-16H,3-4,8-12H2,1-2H3,(H,19,21)
InChIKeyDNUYDQISHIJMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipravacaine (CAS 166181-63-1): A Cyclopropylmethyl-Substituted Amide Local Anesthetic for Procurement Evaluation


Ipravacaine (also known as ciprocaine, development code IQB-9302) is a racemic aminoamide-type local anesthetic characterized by a cyclopropylmethyl N-substituent on the piperidine-2-carboxamide scaffold [1]. It was developed to combine the potent tissue distribution and lipophilic properties of long-acting agents like bupivacaine with greater resistance to enzymatic metabolism, thereby prolonging anesthetic action [2]. Its primary mechanism involves reversible blockade of voltage-gated sodium channels in neuronal membranes [1]. Structurally, it differs from bupivacaine solely in the N-substituent (cyclopropylmethyl vs. n-butyl), a modification that produces distinct pharmacological and safety features [3].

Why Ipravacaine Cannot Be Substituted by Generic Bupivacaine, Lidocaine, or Ropivacaine in Research and Development Programs


Although ipravacaine shares the aminoamide local anesthetic class with bupivacaine, lidocaine, mepivacaine, and ropivacaine, its cyclopropylmethyl N-substituent introduces a unique spatial configuration that fundamentally alters its ion channel selectivity profile, therapeutic index, and sensory-to-motor blockade relationship [1]. Direct comparative studies demonstrate that ipravacaine's interaction with human cardiac potassium channels (hKv1.5, Kv4.3) and its nocifensive-to-motor block ratio are quantitatively and qualitatively distinct from bupivacaine, making functional interchange impossible [2][3]. Procurement decisions based solely on class membership overlook these pharmacodynamic differences, which carry direct implications for experimental reproducibility, safety profiling, and clinical development outcomes.

Ipravacaine Evidence Guide: Quantified Differentiation Against Bupivacaine and In-Class Alternatives


Therapeutic Index Advantage: ~2× Higher Than Lidocaine, Mepivacaine, and Bupivacaine in Preclinical Models

In preliminary pharmacological and toxicological testing, ipravacaine (IQB-9302) demonstrated a therapeutic index (activity/toxicity ratio) approximately twice that of lidocaine, mepivacaine, and bupivacaine, the most widely used amide local anesthetics [1][2]. The developer reported that the therapeutic index was about 200% higher than comparator local anesthetics, positioning ipravacaine as the compound with the best therapeutic index among all local anesthetics tested to date at the time of development [1]. This superiority was corroborated in the doctoral thesis summarizing the preclinical and clinical development program, which stated that ipravacaine exhibited a therapeutic index superior to that of lidocaine and bupivacaine across multiple animal models [3].

therapeutic index safety margin preclinical toxicology

Differential Cardiac hKv1.5 Channel Block: Bupivacaine Is 2.5× More Potent Than Ipravacaine, Suggesting Lower Proarrhythmic Liability

In a direct head-to-head electrophysiological comparison using stably transfected Ltk− cells expressing human cardiac potassium channels, bupivacaine was 2.5 times more potent than ipravacaine at blocking hKv1.5 channels, with EC50 values of 8.9 ± 1.4 μM for bupivacaine versus 21.5 ± 4.7 μM for ipravacaine [1]. Both drugs blocked Kv2.1, Kv4.3, and HERG channels similarly, with inhibition percentages not significantly different between the two compounds, but the hKv1.5 channel block was specifically modified by the small structural difference at the N-substituent [1]. In a related stereoselectivity study, racemic ipravacaine exhibited a KD of 21 ± 4 mM for hKv1.5, compared with 8 ± 1 mM for racemic bupivacaine, confirming the lower affinity of ipravacaine for this cardiac channel [2].

cardiac safety hKv1.5 potassium channel proarrhythmia risk

Sensory Block Duration in Human Ulnar Nerve Block: Ipravacaine 0.25% Produces Numerically Longer Median Block Than Bupivacaine 0.25%

In a double-blind, randomized, crossover Phase I clinical trial in 12 healthy volunteers (aged 18–35 years), the median duration of sensory block after ulnar nerve blockade with ipravacaine 0.25% was 409 min (range 0–800 min), compared with 258 min (range 0–665 min) for bupivacaine 0.25% (95% CI for difference: −47 to 545 min, P = 0.82) [1]. At a concentration of 0.5%, the median sensory block durations were 525 min (range 440–735 min) for ipravacaine and 690 min (range 365–1098 min) for bupivacaine (P = 0.026) [1]. No important adverse reactions were observed with either drug [1]. This study directly demonstrates that at the lower clinically relevant concentration (0.25%), ipravacaine yields a numerically longer sensory block with no significant difference, while at 0.5%, bupivacaine's block is statistically significantly longer.

sensory anesthesia duration ulnar nerve block Phase I clinical trial

Coordinated Sensory–Motor Blockade: Ipravacaine Provides Matched Nocifensive and Motor Block Duration Unlike Bupivacaine's Dissociated Block

In a blinded, randomized study of epidurally administered ipravacaine and bupivacaine in 12 conscious Beagle dogs, ipravacaine produced sensory and motor blockades of identical duration, whereas bupivacaine consistently induced motor blockade that outlasted the corresponding sensory blockade at all tested concentrations [1][2]. At the highest concentration tested (0.75%), complete nocifensive block duration was significantly longer for ipravacaine (243 ± 51 min) than for bupivacaine (131 ± 131 min), while maximum motor blockade duration was shorter for ipravacaine (282 ± 39 min) than for bupivacaine (397 ± 76 min, P < 0.05) [1]. The nocifensive-to-motor block ratio was significantly higher for ipravacaine, indicating more efficient sensory-selective anesthesia [2]. Time to onset of full sensory blockade was also shorter for ipravacaine (5–10 min) than for bupivacaine (10–15 min) [1].

sensory-motor dissociation nocifensive block motor block epidural anesthesia

Cardiac Electrophysiologic Safety: Ipravacaine Shows Reduced Proarrhythmogenic Potential Relative to Bupivacaine in the Anesthetized Dog

A comparative electrophysiology study in anesthetized dogs demonstrated that while ipravacaine and bupivacaine produced generally similar hemodynamic and cardiac electrophysiologic effects, ipravacaine administration resulted in slightly less toxic effects overall, and, critically, unlike bupivacaine, ipravacaine did not induce potentially fatal arrhythmias [1]. In a separate hemodynamic study in anesthetized Sprague-Dawley rats, both drugs reduced heart rate: at 1 mg/kg intravenous dosing, bupivacaine reduced heart rate by −73.8 ± 103.8 bpm versus −40.8 ± 14.2 bpm for ipravacaine; at 3 mg/kg, reductions were −132.5 ± 140.7 bpm versus −113.5 ± 94.2 bpm, respectively [2]. Both drugs produced comparable increases in mean arterial blood pressure, and the lethal dose (10 mg/kg) was identical for both compounds [2]. The reduced heart rate depression at lower doses and the absence of fatal arrhythmias in the dog model support a differentiated cardiac safety profile [1][2].

cardiotoxicity cardiac electrophysiology proarrhythmia safety pharmacology

Structural Distinction: Cyclopropylmethyl N-Substituent Confers Unique hKv1.5 Stereoselectivity and Metabolic Resistance

Ipravacaine differs from bupivacaine solely at the N-substituent of the piperidine ring: ipravacaine bears a cyclopropylmethyl group, whereas bupivacaine bears an n-butyl group; both substituents contain four carbon atoms but exhibit distinct spatial localization [1]. This structural difference specifically modifies the block of hKv1.5 channels without affecting block of Kv2.1, Kv4.3, or HERG channels, demonstrating a channel subtype-selective pharmacophore effect [1]. The R(+) enantiomer of ipravacaine was 3.2-fold more potent than the S(−) enantiomer at hKv1.5 (KD = 17.8 ± 0.5 μM vs. 58.6 ± 4.0 μM), indicating stereoselective interaction governed by the cyclopropylmethyl moiety [2]. Additionally, the cyclopropyl group was designed to increase resistance to enzymatic metabolism compared to linear alkyl chains, contributing to the prolonged duration of action observed in animal models [3].

structure-activity relationship cyclopropylmethyl stereoselective block metabolic stability

Ipravacaine Procurement Scenarios: Where the Evidence Supports Selection Over Bupivacaine and Other Amide Local Anesthetics


Cardiac Safety Pharmacology Studies: Assessing Proarrhythmic Liability of Local Anesthetics

Ipravacaine is uniquely suited as a reference compound in cardiac safety profiling studies due to its 2.5-fold lower potency at hKv1.5 channels relative to bupivacaine and its demonstrated lack of fatal arrhythmia induction in the anesthetized dog model [1]. Researchers comparing the cardiac electrophysiologic effects of amide local anesthetics can use ipravacaine to probe the specific contribution of hKv1.5 block to proarrhythmia, since ipravacaine and bupivacaine block Kv2.1, Kv4.3, and HERG channels similarly but differ selectively at hKv1.5 [1]. The compound's R(+) and S(−) enantiomers also provide tools for studying stereoselective ion channel interactions [2].

Preclinical Development of Sensory-Selective Local Anesthetics for Ambulatory Surgery

Ipravacaine's matched sensory-motor blockade profile, demonstrated in the dog epidural model where nocifensive block duration (243 ± 51 min at 0.75%) closely paralleled motor block duration (282 ± 39 min), contrasts sharply with bupivacaine's dissociated profile (131 ± 131 min sensory vs. 397 ± 76 min motor) [1]. This makes ipravacaine the preferred tool compound for developing local anesthetics intended for procedures where prolonged motor impairment is undesirable, such as ambulatory surgery, labor epidural analgesia, or postoperative pain management protocols requiring early mobilization [2].

Long-Duration Regional Anesthesia Research Requiring an Improved Safety Margin

For studies requiring prolonged regional nerve blockade with a wider therapeutic window, ipravacaine's approximately 2-fold higher therapeutic index relative to lidocaine and bupivacaine provides a quantifiable safety advantage [1][2]. At 0.25% concentration, ipravacaine produced a median ulnar nerve sensory block of 409 min in human volunteers, numerically exceeding bupivacaine's 258 min, with no adverse reactions reported [3]. This combination of extended duration and enhanced safety margin makes ipravacaine the rational choice for prolonged infusion protocols in large animal models or ex vivo nerve preparations where minimizing systemic toxicity is critical.

Structure-Activity Relationship (SAR) Studies on Amide Local Anesthetic N-Substituents

Ipravacaine is an indispensable chemical probe for SAR studies focused on the N-substituent of pipecoloxylidide local anesthetics. The cyclopropylmethyl group is the sole structural difference from bupivacaine (n-butyl), yet this single modification produces measurable differences in hKv1.5 channel selectivity, stereoselective block (3.2-fold enantiomer potency ratio), and metabolic stability [1][2]. Procurement of ipravacaine alongside bupivacaine enables controlled head-to-head comparisons that isolate the pharmacophoric contribution of the N-substituent, which is not possible with any other commercially available pair of amide local anesthetics [2].

Quote Request

Request a Quote for Ipravacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.